Epitalon targets two primary hallmarks of aging: telomere attrition and epigenetic alterations [1] [2].
The diagram below illustrates the core mechanism of action for telomere lengthening.
This compound activates telomere lengthening via hTERT/telomerase in normal cells and the ALT pathway in cancer cells.
The following table summarizes key quantitative findings from a 2025 study on human cell lines, demonstrating this compound's dose-dependent effects [3].
| Cell Type | Treatment | Key Measured Outcome | Result |
|---|---|---|---|
| Normal Epithelial (HMEC) | 1.0 μg/mL for 3 weeks | Telomere Length | Increased [3] |
| Normal Fibroblast (IBR.3) | 1.0 μg/mL for 3 weeks | Telomere Length | Increased [3] |
| Breast Cancer (21NT, BT474) | 0.1-1.0 μg/mL for 4 days | Telomere Length | Dose-dependent increase [3] |
| Normal Cells | This compound treatment | hTERT mRNA Expression & Telomerase Activity | Upregulated [3] |
| Cancer Cells | This compound treatment | ALT (Alternative Lengthening of Telomeres) Activity | Significantly activated [3] |
The quantitative data was generated using the following standardized experimental workflow [3].
The workflow for this protocol is summarized in the diagram below.
Experimental workflow for evaluating this compound's effects on telomeres.
Epitalon, also known as Epithalon, is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) and a molecular formula of C14H22N4O9 [1]. It was synthesized based on the amino acid composition of Epithalamin, a bovine pineal gland polypeptide extract [2]. Its presence in human physiological pineal gland extracts was confirmed in 2017, validating its status as an endogenous peptide [2] [3].
The table below summarizes its fundamental characteristics:
| Property | Description |
|---|---|
| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid [1] |
| Molecular Formula | C14H22N4O9 [1] |
| Molar Mass | 390.349 g/mol [1] |
| Amino Acid Sequence | L-Alanyl-L-glutamyl-L-aspartyl-glycine (Ala-Glu-Asp-Gly) [2] [1] |
| Common Forms | Free-base; also available as acetate or trifluoroacetic acid (TFA) salts [2] |
| Origin | Synthetic version of an endogenous peptide identified in pineal gland extracts [2] [3] |
This compound exhibits a broad spectrum of biological activities, distinguishing it as a multi-target geroprotector. The diagram below maps its primary signaling pathways and biological effects.
This compound's multi-pathway mechanisms of action.
Substantial in vitro and in vivo data demonstrate this compound's effects on telomere biology, oxidative stress, and tissue repair.
A 2025 study treated normal human epithelial (HMEC) and fibroblast (IBR.3) cells with 1.0 µg/mL of this compound daily for three weeks, resulting in telomere length extension through the upregulation of hTERT mRNA expression and telomerase enzyme activity [4] [5]. In cancer cell lines (21NT, BT474), this compound also induced significant telomere lengthening, primarily through the Activation of Alternative Lengthening of Telomeres (ALT) pathway [4] [5].
A 2025 study using a high glucose (HG)-injured human retinal pigment epithelial cell line (ARPE-19) demonstrated this compound's restorative effects [6].
| Experimental Group | Wound Healing | ROS Levels | EMT/Fibrosis Markers |
|---|---|---|---|
| Standard Glucose (Control) | Normal healing | Baseline ROS | Baseline levels |
| High Glucose (HG) Injury | Delayed healing | Increased | Upregulated |
| HG + this compound (20 ng/mL) | Partial restoration | Reduced | Inhibited |
| HG + this compound (40 ng/mL) | Significant restoration | Significantly reduced | Significantly inhibited |
| HG + this compound (60 ng/mL) | Near-complete restoration | Near-baseline | Near-baseline |
The study concluded that this compound restored impaired wound healing by inhibiting hyperglycemia-induced epithelial-mesenchymal transition (EMT) and fibrosis [6].
For researchers seeking to replicate or build upon this work, here are the detailed methodologies from pivotal papers.
This protocol is suitable for quantifying telomere length dynamics in response to compound treatment.
1. Cell Culture & Treatment
2. DNA Extraction
3. Telomere Length Measurement by qPCR
This protocol measures cell migration and wound closure capacity under high-glucose injury and treatment.
1. Cell Culture & Wounding
2. Live-Cell Analysis & Monitoring
3. Data Analysis
This compound represents a compelling candidate in geroscience due to its multi-system, mechanism-based approach to modulating aging processes. The promising preclinical data provides a strong foundation, though its future clinical application depends on resolving key questions around its primary target and long-term safety.
Epitalon's biological activity is complex and appears to operate through several non-exclusive pathways, influencing various hallmarks of aging.
A key documented function of this compound is its ability to activate telomerase and maintain telomere length.
The diagram below illustrates the primary pathway through which this compound influences telomere length.
This compound activates telomerase to extend telomeres.
Emerging research indicates this compound can directly influence gene expression by interacting with nuclear components.
This compound demonstrates significant antioxidant properties, protecting cells from oxidative stress.
As a pineal gland-derived peptide, this compound influences neuroendocrine and immune systems.
The table below summarizes quantitative findings on this compound's effects from recent studies.
| Biological Effect | Experimental Model | Dosage/Concentration | Key Quantitative Outcome | Source |
|---|---|---|---|---|
| Telomere Lengthening | Normal human fibroblast (IBR.3) & epithelial (HMEC) cells | 1.0 μg/mL daily for 3 weeks | Dose-dependent telomere length extension via hTERT/telomerase upregulation | [2] |
| ROS Reduction | Mouse oocytes during in vitro aging | 0.1 mM | Significantly reduced intracellular ROS levels | [4] |
| Wound Healing Improvement | ARPE-19 retinal cells under high glucose | 20, 40, 60 ng/mL | Restored impaired wound healing in a scratch assay | [3] |
| Apoptosis Reduction | Mouse oocytes during in vitro aging | 0.1 mM | Decreased apoptosis after 24 hours of aging | [4] |
| Spindle Abnormality Rescue | Mouse oocytes during in vitro aging | 0.1 mM | Significantly reduced frequency of spindle defects | [4] |
For research purposes, here are the methodologies from two key studies.
This study quantified this compound's effect on telomere biology in human cell lines [2].
This study evaluated this compound's protective effects against post-ovulatory aging in mouse oocytes [4].
Despite promising data, several areas require further investigation before clinical translation:
Epitalon (Ala-Glu-Asp-Gly) exerts its effects through several core mechanisms targeting multiple hallmarks of aging [1].
The following tables summarize quantitative findings from recent cellular and molecular studies.
| Cell Line / Model | Treatment Protocol | Key Measured Outcome | Result | Citation |
|---|---|---|---|---|
| Normal fibroblast (IBR.3) | 1.0 μg/mL daily for 3 weeks | Telomere length | Significant increase | [2] |
| Normal epithelial (HMEC) | 1.0 μg/mL daily for 3 weeks | Telomere length | Significant increase | [2] |
| Breast cancer (21NT) | 0.1-1.0 μg/mL daily for 4 days | Telomere length | Significant increase (via ALT) | [2] |
| Breast cancer (BT474) | 0.1-1.0 μg/mL daily for 4 days | Telomere length | Significant increase (via ALT) | [2] |
| Parameter Assessed | Experimental Model | Observed Change | Significance / Notes | Citation |
|---|---|---|---|---|
| Neuronal Differentiation | Human Gingival Mesenchymal Stem Cells (hGMSCs) | mRNA expression of Nestin, GAP43, β-Tubulin III, Doublecortin increased 1.6-1.8 times | Indicates promotion of neurogenesis | [3] |
| Telomerase Activity | Normal Human Cells (IBR.3, HMEC) | Telomerase enzyme activity upregulated | Primary mechanism for telomere lengthening in normal cells | [2] |
| Interleukin-2 (IL-2) mRNA | Mouse Splenocytes | Elevated mRNA levels | Observed after 5 hours of treatment | [4] |
| Antihypoxic Effect | Human Neuroblastoma NB7 Cells | Prevented hypoxia-induced decrease in IDE and NEP mRNA | mRNA levels maintained at ~70% in hypoxia vs. decrease in controls | [4] |
Detailed methodologies are critical for experimental replication.
The diagram below illustrates this compound's multi-pathway geroprotective mechanism.
This compound's multi-pathway geroprotective mechanism.
The flowchart below outlines a typical experimental workflow for evaluating this compound's effects on telomeres in cell cultures.
Experimental workflow for telomere and telomerase analysis.
This compound represents a promising multi-target geroprotective agent. Its ability to influence telomere length, gene expression, and circadian rhythms is supported by in vitro and in vivo data. Future research requires large-scale human trials, long-term safety studies, and development of reliable non-injection delivery methods.
The table below summarizes the primary and supportive antioxidant mechanisms of Epitalon identified in research.
| Mechanism | Description | Key Experimental Findings / Notes |
|---|---|---|
| Activation of Nrf2 Pathway | Considered a primary mechanism. This compound may activate the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE) in DNA, triggering the production of endogenous antioxidant enzymes [1]. | Leads to the upregulation of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [1]. |
| Gene Expression Modulation | This compound binds to DNA and histones, loosening chromatin structure to influence the expression of genes related to oxidative stress response and inflammation [1] [2]. | An epigenetic mechanism that "recalibrates" cellular responses to stress, potentially restoring a more youthful gene expression profile [1]. |
| Mitochondrial Support | Helps preserve mitochondrial membrane potential and reduces oxidative damage within mitochondria, the primary source of cellular reactive oxygen species (ROS) [2]. | Supports cellular energy production and reduces a major source of internal oxidative stress [2]. |
| Stimulation of Melatonin | This compound stimulates melatonin synthesis in the pineal gland. Melatonin is a potent endogenous antioxidant with its own free radical-scavenging properties [3] [4]. | Provides an additional, hormone-mediated layer of antioxidant defense [4]. |
Research on this compound's antioxidant effects spans various experimental models, from cell cultures to animal studies.
The following diagram illustrates a typical experimental workflow for investigating this compound's antioxidant effects in a research setting.
While evidence is promising, this compound remains an experimental research compound.
Research indicates that Epitalon's epigenetic influence is primarily mediated through two key mechanisms:
The following table summarizes key quantitative findings from studies on this compound's epigenetic and gene regulatory effects.
| Cell Type / Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Human Gingival Mesenchymal Stem Cells (hGMSCs) | 0.01 μg/mL for 1 week | mRNA expression increased by 1.6-1.8x for Nestin, GAP43, β-Tubulin III, Doublecortin [1] | [1] |
| Normal Human Epithelial (HMEC) & Fibroblast (IBR.3) Cells | 1.0 μg/mL daily for 3 weeks | Telomere length extension via telomerase upregulation and hTERT mRNA expression [2] | [2] [5] |
| Human Breast Cancer Cell Lines (21NT, BT474) | 0.1-1.0 μg/mL daily for 4 days | Significant telomere lengthening via Alternative Lengthening of Telomeres (ALT) activation [2] | [2] [5] |
| Human Retinal Pigment Epithelial Cells (ARPE-19) under High Glucose | 20, 40, 60 ng/mL | Restored impaired wound healing; inhibited hyperglycemia-induced EMT and fibrosis; reduced ROS [6] | [6] |
For researchers seeking to replicate or build upon these findings, here are detailed methodologies from key studies.
This protocol assesses this compound's effect on neuronal gene expression and protein synthesis.
This protocol is used to evaluate this compound's effect on telomere maintenance in both normal and cancer cell lines.
The diagram below outlines the experimental workflow for studying this compound's epigenetic and telomere effects, integrating protocols from key studies.
Experimental workflow for this compound's epigenetic and telomere regulation studies.
This compound's ability to modulate gene expression and cell fate highlights its potential as a research tool and therapeutic candidate. Key implications include:
Most human data comes from small-scale or observational studies. Advancement requires large-scale clinical trials, long-term safety data, and optimized delivery systems beyond subcutaneous injection [3] [7].
| Feature | Epitalon (Epithalon/Epithalone) | Epithalamin |
|---|---|---|
| Chemical Nature | Synthetic tetrapeptide (Ala-Glu-Asp-Gly/AEDG) [1] [2] | Natural polypeptide extract from bovine pineal glands; a complex mixture of peptides [2] [3] |
| Origin | Lab-synthesized based on the amino acid composition of Epithalamin; identified later in natural pineal extracts [1] [2] | Isolated directly from animal tissue (bovine pineal gland) [2] [3] |
| Key Distinction | A single, well-defined molecule; the putative active component of Epithalamin [1] [2] | A complex, naturally occurring mixture of peptides |
| Biological Activity | Demonstrates similar geroprotective effects to Epithalamin but may differ in the intensity and spectrum of some actions [2] | The original pineal extract with broad geroprotective effects, including melatonin regulation and lifespan extension in animal models [3] |
Research on these compounds spans several decades, with studies investigating their effects on telomeres, aging, and various body systems. The following diagram outlines the general experimental workflow used to establish their biological activity.
Experimental workflow for this compound and Epithalamin research
This is one of the most cited mechanisms of action for this compound.
Both compounds have shown a range of effects in animal and human studies.
For professionals in the field, the transition from the natural extract (Epithalamin) to the synthetic peptide (this compound) offers significant advantages:
It is important to note that while a substantial body of research exists, much of the early work originates from a specific research group in Russia. Independent replication and larger-scale human trials are needed to fully validate these findings and establish standardized, safe, and effective dosing protocols for human use [1] [7].
Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed to replicate the biological activity of Epithalamin, a natural peptide complex found in the pineal gland [1] [2]. Research indicates it functions as a multi-pathway geroprotector, influencing several hallmarks of aging through mechanisms including telomerase activation, epigenetic regulation, oxidative stress resilience, immune recalibration, and circadian rhythm restoration [2].
Its ability to potentially activate telomerase and support telomere maintenance in human cells has generated significant interest in longevity science [3] [2]. Unlike performance-enhancing compounds, this compound acts as a regulatory signal, with studies showing that low, cyclical dosing is sufficient to activate its target pathways without the need for continuous administration [3].
Proper reconstitution is critical for maintaining peptide integrity and ensuring accurate dosing [4].
Clinical and preclinical studies have utilized relatively consistent dosing protocols. The following table summarizes the most common regimens cited in research literature [3] [5].
| Protocol Name | Daily Dosage | Cycle Duration | Total Cycle Dosage | Frequency of Cycles |
|---|---|---|---|---|
| Standard / Russian Protocol [3] [4] | 5–10 mg | 10–20 consecutive days | 50–200 mg | Once or twice per year [3] |
| Extended / Ukrainian Protocol [4] | 10 mg (every 4 days) | 17 days (5 injections total) | 50 mg | Every 3–6 months [5] |
The subcutaneous route is the most common and effective method of administration cited in research [3] [2] [5].
This compound's effects have been studied in various in vitro and in vivo models. The workflows below summarize two key experimental designs from recent literature.
A 2025 study investigated this compound's effect on delayed wound healing in a high-glucose model of diabetic retinopathy [6]. The experimental workflow was as follows:
A 2022 study examined this compound's protective effects against post-ovulatory aging in mouse oocytes [7]. The methodology is outlined below:
This compound's geroprotective effects are attributed to its multi-target action. The diagram below synthesizes key mechanisms proposed in the literature [3] [1] [2].
This compound represents a promising, multi-target peptide in geroscience research. Evidence suggests its potential to modulate core aging pathways through telomerase activation, epigenetic regulation, and antioxidant effects. The standardized subcutaneous injection protocol of 5-10 mg daily for 10-20 days, repeated cyclically, provides a foundation for systematic investigation. However, it remains an experimental compound, and further research is essential to fully elucidate its mechanisms, long-term safety, and potential therapeutic applications.
| Cell Type / Model | Biological Effect | Effective Concentration | Key Findings / Notes | Citation |
|---|---|---|---|---|
| Mouse oocytes | Reduce oxidative stress (ROS), decrease spindle defects, reduce apoptosis | 0.1 mM | Higher concentrations (1-2 mM) were ineffective at reducing ROS. | [1] |
| Human breast cancer cells (21NT, BT474) | Telomere lengthening | 0.1 - 1.0 µg/mL (daily for 4 days) | Dose-dependent effect. | [2] |
| Human normal fibroblasts (IBR.3) and epithelial cells (HMEC) | Telomere lengthening | 1.0 µg/mL (daily for 3 weeks) | Mechanism involved upregulation of telomerase activity in normal cells. | [2] |
| Human retinal pigment epithelial cells (ARPE-19) | Improve wound healing, reduce oxidative stress, inhibit fibrosis | 20, 40, 60 ng/mL | Restored wound healing impaired by high glucose conditions. | [3] |
| Human neuroblastoma cells (NB7) | Increase mRNA of IDE and NEP (anti-hypoxic effect) | Not specified | Fully counteracted the decrease in mRNA levels induced by hypoxia. | [4] |
| Chicken retinal tissue | Increase expression of retinal markers (Pax6, Vsx1, etc.) | Not specified | Used an Epitalon mixture. | [4] |
| Rat pinealocyte cells | Increase AANAT enzyme & pCREB transcription factor (affects melatonin synthesis) | Not specified | Showed a more prolonged effect compared to another peptide (Vilon). | [4] |
| Murine thymocytes | Comitogenic activity (with concanavalin A) | 10⁻¹⁷ – 10⁻¹⁵ M (ultra-low doses) | Highest activity at these ultra-low concentrations. | [4] |
Here are detailed methodologies for key experiments cited in the tables, which you can adapt for your research.
This protocol is designed to evaluate this compound's protective effects against aging in mouse oocytes.
This protocol outlines the treatment and analysis of telomere length in human cells.
This protocol tests this compound's ability to improve wound healing in a high-glucose injury model.
The diagram below summarizes the primary cellular mechanisms of this compound and a generalized workflow for conducting in vitro experiments.
When designing your experiments with this compound, please consider the following:
The table below summarizes the known physicochemical properties of Epitalon.
| Property | Description | Notes |
|---|---|---|
| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) | Synthetic tetrapeptide; primary structure is Ala-Glu-Asp-Gly bound via α-peptide bonds [1]. |
| Molecular Form | Free-base; commonly available as acetate or trifluoroacetic acid (TFA) salt [1]. | Commercial sources often provide peptide in salt form for stability [1]. |
| Reported Solvents | Bacteriostatic Water, Sterile Water [2]. | Standard solvents for reconstitution in research settings. |
| Reported Solubility | Readily soluble in aqueous solutions (e.g., reconstitution of 10 mg in 1 mL of water yields a 10 mg/mL solution) [2]. | Comprehensive solubility profiling in various solvents (DMSO, ethanol) is not detailed in available literature. |
| Storage (Lyophilized) | Frozen, ideally at -20°C; protected from light [3] [2]. | Maintains peptide integrity before reconstitution. |
| Storage (Reconstituted) | Refrigerated at 2°C to 8°C [3] [2]. | Stability duration post-reconstitution is not definitively established; use within a short period is recommended. |
This protocol outlines the preparation of a 10 mg/mL this compound solution for subcutaneous administration, as referenced in pre-clinical studies [2].
Supplies Needed:
Reconstitution Steps:
The following workflow diagram summarizes the preparation and storage protocol:
The table below summarizes dosing and administration parameters from published in vitro and in vivo studies.
| Experimental Model | Reported Dosage & Concentration | Administration & Duration | Key Findings |
|---|---|---|---|
| Human Cell Lines (e.g., breast cancer, normal epithelial/fibroblast cells) [4] | 0.1 - 1.0 μg/mL in culture medium | Added daily to cell culture for 4 days to 3 weeks. | Dose-dependent telomere length extension via telomerase upregulation in normal cells [4]. |
| Human Retinal Epithelial Cells (ARPE-19) [5] | 20, 40, 60 ng/mL in culture medium | Used in a high-glucose injury model to assess wound healing. | Restored impaired wound healing and reduced oxidative stress and fibrosis [5]. |
| Pre-Clinical Animal Models (e.g., rodents, primates) [3] | 5 - 10 mg per day (equivalent to ~0.1-10 μg/mouse/day in rodent studies [6]) | Subcutaneous injection; 10 to 20 consecutive days per cycle [3]. | Normalized circadian rhythms (melatonin/cortisol) and demonstrated geroprotective effects [3]. |
The provided dosage and cycling information is summarized from published literature for research design purposes.
TABLE 1: Standard Research Dosing and Cycling Protocols
| Parameter | Common Protocol | Alternative / Long-Term Protocol | Notes |
|---|---|---|---|
| Single Dose | 5–10 mg per day [1] [2] | Up to 50 mg/day tested, but no added benefit shown [1] | Higher doses do not demonstrate stronger results. |
| Cycle Duration | 10–20 consecutive days [1] [2] [3] | 10-day courses repeated every 6 months [2] | Short cycles are sufficient to "reset" regulatory pathways. |
| Annual Cycling | 1–2 cycles per year [1] [2] | Annual cycles over multiple years [2] | Intermittent use maintains benefits without constant administration. |
| Primary Route | Subcutaneous (SC) or Intramuscular (IM) injection [1] [2] | Nasal spray (limited evidence) [1] | Injectable routes ensure reliable bioavailability. |
| Key Population | Older adults / elderly [1] | Younger populations (less studied) [1] | Geriatric models show greatest response due to age-related decline. |
Rationale for Cyclical Dosing: this compound acts as a regulatory signal that "resets" key cellular and circadian functions, such as activating telomerase and restoring youthful melatonin secretion patterns [1] [2]. Once these pathways are activated, ongoing high-frequency dosing is unnecessary and is not supported by research [1] [2]. Animal studies and some human trials suggest that benefits on lifespan and healthspan are maintained with intermittent cycles, such as semi-annual "resets" [2].
To evaluate the efficacy of this compound in a research setting, the following methodologies from recent literature can be employed.
TABLE 2: Key Experimental Assays for this compound Research
| Assay Objective | Cell Lines / Models | This compound Treatment | Key Readouts & Techniques |
|---|
| Telomere Length & Telomerase Activity | Normal human fibroblasts (IBR.3), epithelial cells (HMEC), breast cancer cell lines (21NT, BT474) [4] | 1.0 μg/mL daily for 3 weeks (normal cells); 0.1-1.0 μg/mL daily for 4 days (cancer cells) [4] | - Telomere length: qPCR [4]
The diagrams below illustrate the multi-pathway mechanism of this compound and a generalized workflow for a research protocol.
The 10-20 day cyclical protocol for this compound is a consistent feature in pre-clinical and clinical research, grounded in its role as a regulatory peptide that resets key aging pathways. The most robust data supports the use of low-dose (5-10 mg/day), short-term cycles via subcutaneous injection, repeated intermittently.
Future research should focus on standardizing bioavailability, conducting long-term toxicology studies, and running large-scale, randomized controlled trials in humans to verify its efficacy and safety profile.
| Parameter | Typical Range / Description | Key References & Context |
|---|---|---|
| Common Research Dosage | 5–10 mg per day [1] (Injectable); 0.1–1.0 µg/mL [2] (Cell culture) | Human trials; In vitro studies on human cell lines. |
| Standard Cycle Duration | 10–20 consecutive days [1] | Based on established protocols showing biological effects. |
| Long-Term Cycling | Cycles repeated every 6–12 months [1] | Proposed for longevity applications; not based on long-term human data. |
| Primary Delivery Methods | Subcutaneous (SC) or Intramuscular (IM) injection [3] [1] | Most common and reliable method in published research. |
| Alternative Delivery Methods | Intranasal spray [4]; Parabulbar injection (ocular studies) [4] | Less common; lower bioavailability for non-injectable forms [1]. |
For researchers aiming to replicate or build upon existing work, here are detailed methodologies for key experiment types.
This protocol is adapted from studies investigating systemic effects like telomere maintenance and geroprotection [3] [1].
This protocol is for investigating this compound's direct effects on human cells, such as telomere extension or antioxidant activity [5] [2].
36B4). Calculate telomere length relative to the control using a standard curve [2].This compound exerts its effects through multiple pathways. The following diagram illustrates the core mechanisms identified in current research.
When designing studies, researchers must account for the following gaps and uncertainties in the current data:
The following tables consolidate quantitative dosing data and administration details from published in vivo studies to assist in experimental design.
Table 1: Documented In Vivo Dosing Regimens by Species
| Species | Primary Objective | Dosage | Administration Route | Treatment Duration & Cycle | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Mouse | Longevity, Genomic stability | 0.1-10 µg/mouse/day | Subcutaneous | 5 injections/month; long-term cycles | Extended maximum lifespan, reduced chromosomal aberrations in bone marrow | [1] [2] |
| Rat | Tumor suppression | Not specified in excerpt | Subcutaneous | 5 injections/week | Smaller and fewer tumors in cancer-induced models | [1] |
| Non-Human Primate (Macaque) | Circadian rhythm restoration | Not specified in excerpt | Not specified | Not specified | Normalized nighttime melatonin and stabilized cortisol rhythms | [2] |
Table 2: Administration Methods & Key Parameters
| Parameter | Details & Considerations |
|---|---|
| Primary Administration Route | Subcutaneous (SC) injection is the most documented and reliable method for systemic delivery in animal studies [3] [1] [2]. |
| Alternative Routes | Intranasal: Used in studies targeting the central nervous system, leveraging direct access via the olfactory bulb [4]. Parabulbar: Used in retinal degeneration models for localized eye treatment [4]. |
| Vehicle/Formulation | Typically dissolved in sterile bacteriostatic water or saline [5] [6]. Commercially available as acetate or trifluoroacetate (TFA) salts [3] [7]. |
| Dosing Strategy | Short, cyclical courses (e.g., 10-20 days) are most common. Effects are regulatory, acting as a "reset," making continuous dosing unnecessary and unsupported [8] [2]. |
| Key Consideration | Higher doses do not necessarily yield greater benefits. The peptide's efficacy is based on its ability to trigger regulatory pathways, not on cumulative concentration [8]. |
This section outlines a standardized protocol based on common methodologies from the literature, which can be adapted to specific research goals.
1. Peptide Reconstitution & Storage
2. Animal Grouping & Administration
3. Sample Collection & Endpoint Analysis
This compound exerts its geroprotective effects through multiple pathways. The diagram below illustrates the core mechanisms and integrates them into a logical flow for an in vivo experiment.
This compound represents a compelling multi-target geroprotective agent for preclinical research. The available data support a protocol of low-dose, short-term, subcutaneous administration in animal models, with effects monitored through biomarkers like telomere length, melatonin rhythm, and immune markers. The cyclical dosing strategy is a key feature, as the peptide appears to act as a regulatory "reset" rather than a chronic replacement therapy.
This compound (also known as Epithalon or Epithalone) is a naturally occurring tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) that was originally synthesized based on the composition of Epithalamin, a bovine pineal gland extract. This peptide was subsequently detected in physiological pineal gland extracts, confirming its natural occurrence in mammalian systems. [1] this compound has attracted significant scientific interest due to its potential geroprotective properties and ability to influence fundamental cellular processes associated with aging, particularly through the modulation of telomere maintenance mechanisms. [2] [1]
The interest in this compound stems from the well-established relationship between telomere attrition and aging-related diseases. Telomeres, the protective nucleoprotein structures at chromosome ends, shorten with each cellular division in somatic cells, eventually leading to replicative senescence. Telomere length is considered a reliable biomarker of aging, and strategies to maintain or extend telomere length hold promise for promoting healthy aging and longevity. [2] This document provides comprehensive application notes and experimental protocols for investigating this compound's effects in human cell line models, with particular emphasis on its telomere-modulating activities.
This compound exerts its effects on telomere maintenance through distinct mechanisms depending on cell type:
In normal cells: this compound extends telomere length primarily through upregulation of telomerase activity. Treatment induces hTERT mRNA expression, encoding the catalytic subunit of telomerase, resulting in increased telomerase enzyme activity and subsequent telomere elongation. This mechanism predominates in normal human epithelial cells and fibroblasts. [2] [3]
In cancer cells: this compound induces telomere length extension mainly through activation of the Alternative Lengthening of Telomeres (ALT) pathway. This homology-directed repair mechanism represents a telomerase-independent pathway for telomere maintenance that is particularly active in certain cancer cell types. Research demonstrates significant ALT activation in breast cancer cell lines like 21NT and BT474 following this compound treatment. [2] [3]
Additional mechanisms: Beyond telomere effects, this compound demonstrates other biological activities including antioxidant properties, modulation of interleukin-2 mRNA levels in murine splenocytes, influence on melatonin synthesis in pinealocytes, and antihypoxic effects by maintaining mRNA levels of insulin-degrading enzyme (IDE) and neprilysin (NEP) under hypoxic conditions in human neuroblastoma cells. [1]
Table 1: this compound's Effects on Different Cell Types
| Cell Type | Primary Mechanism | Observed Effects | Experimental Evidence |
|---|---|---|---|
| Normal epithelial cells (HMEC) | Telomerase upregulation | Dose-dependent telomere length extension | hTERT mRNA increase, telomerase activity elevation [2] |
| Normal fibroblast cells (IBR.3) | Telomerase upregulation | Telomere length extension | hTERT mRNA increase, telomerase activity elevation [2] |
| Breast cancer cells (21NT, BT474) | ALT pathway activation | Significant telomere length extension | ALT-associated markers increased [2] |
Table 2: Quantitative Telomere Length Changes Following this compound Treatment
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Telomere Length Change | Mechanism |
|---|---|---|---|---|---|
| 21NT | Breast cancer | 0.1-1.0 μg/mL | 4 days | Significant extension | ALT activation [2] |
| BT474 | Breast cancer | 0.1-1.0 μg/mL | 4 days | Significant extension | ALT activation [2] |
| HMEC | Normal epithelial | 1.0 μg/mL | 3 weeks | Dose-dependent extension | hTERT upregulation [2] |
| IBR.3 | Normal fibroblast | 1.0 μg/mL | 3 weeks | Dose-dependent extension | hTERT upregulation [2] |
Table 3: Molecular Response to this compound Treatment
| Parameter Measured | Detection Method | Cell Models | Key Findings |
|---|---|---|---|
| hTERT mRNA expression | qPCR | 21NT, BT474, HMEC, IBR.3 | Upregulated in normal cells [2] |
| Telomerase enzyme activity | Immunofluorescence, activity assays | 21NT, BT474, HMEC, IBR.3 | Increased in normal cells [2] |
| ALT activity | qPCR, immunofluorescence | 21NT, BT474 | Significantly increased in cancer cells [2] |
| IDE and NEP mRNA | qPCR | NB7 human neuroblastoma | Maintained under hypoxic conditions [1] |
| IL-2 mRNA | qPCR | CBA mouse splenocytes | Increased after 5 hours treatment [1] |
Purpose: To maintain human cell lines and administer this compound treatment for telomere length analysis.
Materials:
Procedure:
This compound Stock Solution Preparation:
Cell Culture Maintenance:
This compound Treatment:
The following workflow diagram illustrates the experimental procedure:
Purpose: To quantitatively assess telomere length changes following this compound treatment.
Materials:
Procedure:
DNA Extraction:
Standard Curve Preparation:
qPCR Analysis:
Data Analysis:
Purpose: To quantify human telomerase reverse transcriptase (hTERT) gene expression changes following this compound treatment.
Materials:
Procedure:
RNA Extraction:
cDNA Synthesis:
qPCR Analysis:
Data Analysis:
The following diagram illustrates the molecular mechanisms through which this compound influences telomere maintenance in human cell lines:
This compound Stability: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles to maintain peptide integrity. Aliquot stock solutions for single-use applications.
Treatment Duration: Distinguish between short-term (3-4 days) treatments for cancer cell lines and extended treatments (3 weeks) for normal cell lines to observe significant effects. [2]
Dose Optimization: Perform preliminary dose-response experiments when working with new cell models. Typical effective concentrations range from 0.1-1.0 μg/mL, but optimal concentrations may vary by cell type. [2]
Cell Confluence: Maintain consistent cell confluence across experiments, as proliferation status can influence telomere dynamics and response to this compound treatment.
Table 4: Common Experimental Challenges and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| No telomere length change | Inactive this compound preparation | Verify peptide source and preparation method; test biological activity in responsive cell lines |
| High variability in qPCR results | Inconsistent cell harvesting or DNA quality | Standardize harvesting at consistent confluence; check DNA integrity by electrophoresis |
| No hTERT expression change | Cell type insensitivity | Verify assay sensitivity; include positive control cells known to express hTERT |
| Cytotoxicity observed | Contaminated stock solution | Filter-sterilize stock solutions; include vehicle controls to exclude solvent effects |
This compound represents a biologically active tetrapeptide with demonstrated effects on telomere maintenance mechanisms in human cell lines. The protocols outlined herein provide robust methodology for investigating its telomere-lengthening properties through distinct pathways in normal versus cancerous cells. The dose-dependent and cell type-specific responses to this compound treatment highlight the importance of careful experimental design and appropriate control inclusion.
The differential mechanism of action—telomerase activation in normal cells versus ALT pathway induction in cancer cells—suggests potential research applications for studying telomere biology and aging, while also highlighting the need for careful consideration when exploring potential translational applications. These application notes provide the foundational methodology for researchers to conduct rigorous investigations into this compound's cellular effects, contributing to the growing understanding of peptide-based modulation of aging biomarkers.
Recent quantitative studies have confirmed that Epitalon can extend telomere length in human cells, but the underlying mechanism differs between normal and cancerous cell lines.
| Cell Type | Effective this compound Concentration | Treatment Duration | Observed Mechanism | Key Experimental Findings |
|---|---|---|---|---|
| Normal Human Cells (Fibroblasts IBR.3, Epithelial HMEC) | 1.0 µg/mL [1] [2] | 3 weeks of daily treatment [1] [2] | Telomerase Upregulation [1] [2] | Dose-dependent telomere length extension via increased hTERT mRNA expression and telomerase enzyme activity [1] [2]. |
| Cancer Cell Lines (21NT, BT474) | 0.1 - 1.0 µg/mL [1] [2] | 4 days of daily treatment [1] [2] | ALT (Alternative Lengthening of Telomeres) Activation [1] [2] | Significant telomere length extension primarily through ALT, a mechanism specific to cancer cells [1] [2]. |
These findings are crucial for drug development:
The Telomerase Repeat Amplification Protocol (TRAP) is a standard and sensitive method to detect telomerase activity in cell lysates, which is critical for evaluating compounds like this compound [4].
Experimental Workflow for TRAP Assay
The following diagram integrates findings from recent research to illustrate how this compound may influence telomere regulation in different cell types.
Proposed Mechanisms of this compound-Induced Telomere Lengthening
For in vivo research, dosing protocols are well-established. Note that this compound is not approved for human therapeutic use and is strictly an experimental compound [5].
| Parameter | Preclinical / Research Protocol |
|---|---|
| Standard Research Dosage | 5–10 mg per day [5] |
| Route of Administration | Subcutaneous (SC) or Intramuscular (IM) injection (gold standard for research) [5] |
| Treatment Duration | 10–20 consecutive days [5] |
| Recommended Cycling | Cycles are often repeated once every 6–12 months for longevity research [5] |
| Key Pharmacokinetic Note | Injectable administration is preferred due to poor oral bioavailability from enzymatic breakdown in the gut [5] [3] |
This compound is a multifaceted geroprotector with compelling preclinical data demonstrating its ability to activate telomerase and extend telomeres in normal human cells [1] [3] [2]. For drug development professionals, the path forward must rigorously address:
This compound (also known as AEDG peptide, with the amino acid sequence Ala-Glu-Asp-Gly) is a synthetic tetrapeptide originally developed based on the natural polypeptide Epithalamin isolated from bovine pineal gland extracts [1]. This peptide has demonstrated significant geroprotective properties and the ability to influence gene expression across multiple biological systems. Initially discovered as an endogenous compound in human pineal gland extracts in 2017, this compound has since been investigated for its remarkable capacity to modulate transcriptional activity through both direct epigenetic mechanisms and indirect pathway activation [1] [2]. Research indicates that this compound exerts multi-pathway effects on gene regulation, impacting processes including cellular senescence, neuronal differentiation, antioxidant defense, and telomere maintenance [2] [3].
The primary mechanisms through which this compound influences gene expression include: 1) Direct interaction with histone proteins to alter chromatin accessibility; 2) Telomerase activation leading to altered expression of senescence-associated genes; 3) Modulation of transcription factor activity in key signaling pathways; and 4) Epigenetic reprogramming through histone binding and potential DNA interactions [3] [4] [2]. These multifaceted mechanisms position this compound as a valuable research tool for investigating the genetic regulation of aging processes and cellular differentiation. The following application notes provide detailed methodologies for analyzing this compound-mediated gene expression changes across various experimental contexts.
Table 1: Primary Gene Targets of this compound and Their Biological Functions
| Gene Target | Biological Function | Expression Change | Experimental System |
|---|---|---|---|
| hTERT | Catalytic subunit of telomerase | ↑ Upregulated | Human breast cancer cell lines (21NT, BT474) [4] |
| Nestin | Neural stem cell marker | ↑ 1.7-fold increase | Human gingival mesenchymal stem cells [3] |
| GAP43 | Neuronal growth and regeneration | ↑ 1.6-fold increase | Human gingival mesenchymal stem cells [3] |
| β-Tubulin III | Neuronal differentiation marker | ↑ 1.8-fold increase | Human gingival mesenchymal stem cells [3] |
| Doublecortin | Neuronal migration | ↑ 1.7-fold increase | Human gingival mesenchymal stem cells [3] |
| IL-2 | T-cell activation and immune response | ↑ Upregulated | Mouse splenocytes [1] |
| Neprilysin (NEP) | Amyloid-β degradation | ↑ Prevents hypoxia-induced decrease | Human neuroblastoma NB7 cells [1] |
| IDE | Insulin degradation | ↑ Prevents hypoxia-induced decrease | Human neuroblastoma NB7 cells [1] |
| Antioxidant Genes | Oxidative stress response | ↑ Expression restored | ARPE-19 retinal cells [5] |
Quantitative Real-Time PCR (qRT-PCR) serves as the foundational method for investigating this compound-induced changes in gene expression across multiple model systems. This technique provides sensitive quantification of transcript levels with high reproducibility, making it ideal for detecting the moderate but biologically significant changes (typically 1.5- to 2-fold) induced by this compound treatment [3]. The method has been successfully applied to document this compound's effects on neuronal differentiation markers in stem cells, telomerase components in both normal and cancerous cell lines, and cytokine expression in immune cells [3] [4] [1].
Cell Culture and Treatment:
RNA Extraction:
cDNA Synthesis:
Quantitative PCR:
Data Analysis:
Table 2: Recommended Primer Sequences for this compound Gene Expression Studies
| Gene Target | Forward Primer (5'→3') | Reverse Primer (5'→3') | Product Size | Annealing Temp |
|---|---|---|---|---|
| hTERT | Custom design per transcript variant | Custom design per transcript variant | 100-150 bp | 60°C |
| Nestin | ACCAGGAGGGTGCCTCTAGT | CTGCTGCACCTCTAAGCGA | 100-200 bp | 60°C |
| GAP43 | TGCAGAGCAAACCCAAACTC | TCCTCCACTGGCATTTCATT | 100-200 bp | 60°C |
| β-Tubulin III | CAGCGTCTACTACAACGAGGGC | GCCTGAAGAGATGTCCAAAGG | 100-200 bp | 60°C |
| Doublecortin | CCTCAGTCCCAACTACAACACC | GAGCTTCCGCAGTTCCAGAC | 100-200 bp | 60°C |
| IL-2 | TGCAGGATGGAGAATTACAGGA | GTCAGTGTTGAGATGATGCTTTG | 100-200 bp | 60°C |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | 100-200 bp | 60°C |
The qPCR-based telomere length assay provides a high-throughput method for evaluating this compound's effects on telomere maintenance, a key mechanism in its geroprotective activity [4]. This approach measures relative telomere length by comparing the amplification efficiency of telomeric repeats to single-copy reference genes, allowing for rapid assessment of multiple experimental conditions.
Protocol Details:
For single-cell resolution of telomere length changes, Q-FISH provides superior spatial information and detection of telomere length heterogeneity within cell populations.
Protocol Details:
The experimental workflow for telomere analysis following this compound treatment can be visualized as follows:
Diagram 1: Experimental workflow for comprehensive telomere analysis following this compound treatment, incorporating both qPCR and Q-FISH methodologies.
Bioinformatics approaches enable researchers to identify broader biological pathways affected by this compound treatment, moving beyond individual gene analysis to systems-level understanding [2]. Pathway enrichment analysis determines whether defined biological pathways contain more statistically significant gene expression changes than expected by chance, providing insight into this compound's mechanism of action.
Protocol Details:
Implementation Steps:
The signaling pathways modulated by this compound treatment and their interrelationships can be visualized as follows:
Diagram 2: Signaling pathways and biological processes modulated by this compound treatment, illustrating the connection between molecular mechanisms and functional outcomes.
Computational approaches provide insight into the potential epigenetic mechanisms of this compound's gene regulatory effects. Molecular modelling demonstrates that the AEDG peptide preferentially binds to H1/3 and H1/6 histones at specific interaction sites (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln), which represent regions that interact with DNA [3]. These interactions may facilitate chromatin remodeling and increased transcription of target genes.
Protocol Details:
Experimental validation of histone interactions provides confirmation of this compound's epigenetic mechanisms.
Protocol Details:
Successful gene expression analysis with this compound requires careful experimental design and parameter optimization. Based on published studies, this compound demonstrates concentration-dependent effects that vary across cell types. For neuronal differentiation studies in stem cells, optimal concentrations typically range from 0.01 to 0.1 μg/mL with treatment durations of 7-10 days [3]. In contrast, telomere extension studies often utilize higher concentrations (0.1-1.0 μg/mL) with shorter treatment windows (3-4 days) [4]. Researchers should conduct dose-response studies to establish optimal concentrations for their specific experimental systems.
This compound's effects on gene expression follow non-linear kinetics, with some studies reporting activity at extremely low concentrations (10⁻¹⁷–10⁻¹⁵ M) [1]. Research indicates that brief, cyclical exposure to this compound (10-20 days) can induce sustained genetic changes that persist long after treatment cessation [7]. This pattern supports the concept of this compound as a regulatory trigger rather than a continuous stimulus. Gene expression analysis should therefore include appropriate time-course experiments to capture both immediate and delayed transcriptional responses.
When interpreting this compound gene expression data, researchers should consider several factors:
These application notes provide comprehensive methodologies for analyzing this compound-mediated gene expression changes across diverse experimental contexts. The techniques outlined—from foundational qRT-PCR to advanced epigenomic analyses—enable researchers to investigate this compound's multifaceted effects on cellular processes including neuronal differentiation, telomere maintenance, and epigenetic regulation. The optimal utility of these protocols requires careful experimental design, appropriate controls, and multidimensional validation. As research on this compound advances, these methodologies will support continued investigation into its potential research applications and mechanisms of action as a multi-pathway regulator of gene expression.
The following protocol is constructed from general principles of targeted nasal delivery and documented Epitalon research parameters. The lack of this compound-specific data on formulation and deposition means this protocol should be validated in pilot studies.
This compound for research is typically used in its free-base form or as acetate/trifluoroacetate (TFA) salts [1] [2]. A stable and sterile solution is a prerequisite for intranasal delivery.
Targeted delivery to the olfactory region is technically challenging but critical for potential direct nose-to-brain transport [5]. The following parameters, derived from general nasal spray optimization studies, are recommended.
The table below summarizes the key parameters for optimizing olfactory delivery.
| Parameter | Recommended Specification | Rationale & Reference |
|---|---|---|
| Head Position | 45-60° backward from supine | Maximizes deposition in the olfactory region [5]. |
| Nozzle Angle | 5-10° (laterally superior) | Directs spray towards the olfactory cleft [5]. |
| Spray Plume | Narrow angle | Prevents deposition in the front of the nose; enhances penetration past the nasal valve [5]. |
| Inhalation | Slow breath-hold or no inhalation | Reduces lung deposition and improves retention in the nasal cavity [5]. |
| Dosing | 10-20 mg/day (divided doses) | Based on cited research ranges for nasal this compound [3]. |
For rigorous research, the administration of this compound should be part of a controlled and validated workflow. The diagram below outlines a proposed experimental process.
Experimental Workflow for Intranasal Administration
To confirm that the administration technique is effective, the following analytical methods can be employed.
Proper storage is critical for maintaining the integrity of Epitalon for research purposes. Stability data differs significantly between the lyophilized (powder) and reconstituted (solution) forms.
Table 1: this compound Storage and Stability Summary
| Form | Physical Appearance | Recommended Storage | Shelf Life | Key Stability Factors |
|---|---|---|---|---|
| Lyophilized Powder | White, freeze-dried powder [1] | -20°C [2], in a dry, dark place, desiccated [3] [1] | Up to 3 years from receipt when stored at -20°C [2] | Moisture, light, temperature fluctuations |
| Reconstituted Solution | Clear, particle-free solution [4] | 2°C to 8°C (refrigerated) [3] [4] | Up to 20 days [4] | Temperature, light, bacterial contamination |
Handling Notes:
This protocol ensures aseptic preparation of this compound for research use, maximizing peptide stability and potency.
Materials Required:
Step-by-Step Procedure:
The following workflow summarizes the reconstitution and storage protocol:
For in vivo research, subcutaneous (SC) injection is the most commonly used and evidence-supported route of administration [3] [5]. Intramuscular (IM) injection is also documented [3].
Table 2: Documented Research Dosing Ranges
| Administration Route | Typical Research Dosage | Frequency & Cycle Duration |
|---|---|---|
| Subcutaneous (SC) / Intramuscular (IM) | 5 - 10 mg per day [3] | 10 - 20 consecutive days, often repeated every 6-12 months [3] |
Table 3: this compound Chemical Profile
| Property | Specification |
|---|---|
| Amino Acid Sequence | H-Ala-Glu-Asp-Gly-OH [1] [6] |
| Molecular Formula | C14H22N4O9 [1] [2] [6] |
| Molecular Weight | 390.35 g/mol [1] [2] [7] |
| CAS Number | 307297-39-8 [2] [6] |
| Purity (by HPLC) | >97% [1] |
This compound (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG). It was developed based on the natural polypeptide Epithalamin isolated from bovine pineal gland extracts [1] [2]. Initially discovered by Russian gerontologist Vladimir Khavinson and colleagues at the St. Petersburg Institute of Bioregulation and Gerontology, this compound has been extensively studied for its potential geroprotective effects, including telomerase activation, melatonin regulation, and antioxidant properties [3] [1].
Research indicates this compound functions as a regulatory peptide rather than a direct hormonal agonist. Its primary mechanisms include telomerase activation, circadian rhythm restoration through melatonin regulation, gene expression modulation, and enhancement of antioxidant defenses [3] [2]. Importantly, this compound was confirmed in 2017 to be an endogenous compound present in physiological pineal gland extracts, validating its natural origin [1] [2].
This compound is a low molecular weight tetrapeptide typically available in free-base form or as acetate or trifluoroacetate (TFA) salts [1] [2]. The peptide consists of four amino acids linked primarily through standard α-peptide bonds, though alternative bonding configurations have been reported in some studies [1].
Key handling considerations include:
This compound is not FDA-approved and is classified as an experimental research compound worldwide [3] [4]. Regulatory status across major regions includes:
Table 1: this compound Storage Specifications
| Form | Temperature | Conditions | Stability Duration |
|---|---|---|---|
| Lyophilized Powder | -20°C or below | Protected from light and moisture | ≥12 months [4] |
| Reconstituted Solution | 2-8°C | Sterile conditions | 7-10 days [4] |
| Aliquot Stock Solutions | -20°C | Frozen aliquots | 3-6 months [4] |
Standard Reconstitution Protocol:
Quality Assessment: Visual inspection for clarity and absence of particulate matter is essential post-reconstitution.
Table 2: this compound Dosing Protocols Across Research Models
| Model System | Dosage Range | Administration Route | Duration | Cycling Protocol |
|---|---|---|---|---|
| Human Clinical Studies | 5-10 mg/day [3] [4] | Subcutaneous/Intramuscular | 10-20 days | 1-2 cycles annually [3] |
| In Vivo (Rodent) | 0.1-10 μg/mouse/day [2] | Subcutaneous | 10-30 days | Monthly cycles [3] |
| In Vitro (Cell Culture) | 0.1-1.0 μg/mL [5] | Culture media addition | 4 days to 3 weeks | Continuous exposure [5] |
| Non-Human Primate | Species-specific adjustment | Subcutaneous | 10-20 days | Seasonal cycles [3] |
Subcutaneous/Intramuscular Injection (Primary route in preclinical research):
In Vitro Administration:
Alternative Routes (Limited evidence):
The following workflow diagram illustrates the experimental decision-making process for this compound administration in research settings:
Based on Al-dulaimi et al. (2025) methodology [5]:
Cell Treatment:
DNA Extraction and Telomere Length Measurement:
Quality Control: Include internal controls and perform technical replicates
Telomerase Repeat Amplification Protocol (TRAP) [5]:
mRNA Expression Profiling [1] [5]:
Source Qualification: Research-grade this compound should meet specific quality standards:
Table 3: Analytical Specifications for Research-Grade this compound
| Parameter | Specification | Method |
|---|---|---|
| Purity | >98% [6] | HPLC |
| Sterility | Sterile filtered | Microbial testing |
| Identity | Correct mass confirmation | Mass spectrometry |
| Form | Lyophilized powder | Visual inspection |
| Solubility | Clear solution | Visual assessment |
Comprehensive Assessment Panel:
Solubility Problems:
Inconsistent Biological Effects:
Cell Culture Contamination:
Dose-Response Relationships: Always include multiple concentrations (0.1, 0.2, 0.5, 1.0 μg/mL) [5]
Temporal Considerations:
The following diagram illustrates this compound's multimodal mechanism of action and corresponding experimental assessment approaches:
This compound represents a promising but experimentally complex peptide requiring specialized handling protocols. The key to successful research application lies in adhering to established dosing regimens (typically 5-10 mg/day for 10-20 days in clinical models, or 0.1-1.0 μg/mL in cell culture), implementing appropriate cycling strategies, and employing comprehensive analytical methods to assess its multimodal effects.
Future methodological developments should focus on improving delivery systems, validating alternative administration routes, and establishing standardized biomarkers of efficacy across model systems. Given its experimental status and regulatory constraints, all this compound research should maintain appropriate safety protocols and regulatory compliance.
Epitalon (Ala-Glu-Asp-Gly), a synthetic tetrapeptide, faces stability challenges common to peptides, primarily enzymatic degradation and chemical hydrolysis [1]. The provided search results lack extensive direct data on its hydrolysis profile, but the information below consolidates the available technical insights.
The table summarizes key stability considerations and general handling recommendations for laboratory research:
| Aspect | Key Considerations for this compound |
|---|---|
| Peptide Bond Stability | The standard α-peptide bonded form is the most studied. A "double-gamma bonded" variant (Ala—γ Glu—γ Asp—Gly) has been reported, suggesting bond type may influence stability and bioactivity [2]. |
| Form & Purity | Commercially available as free-base, acetate, or trifluoroacetate (TFA) salts. Salt forms can impact solubility, aggregation, and stability. Purity and the presence of the correct stereoisomer (all-L form) are critical [2]. |
| General Handling | Reconstitute with sterile, slightly acidic water (e.g., with 0.1% acetic acid) or bacteriostatic water. Avoid alkaline conditions. Aliquot and store solutions at ≤ -20°C to minimize degradation. Lyophilized powder should be stored desiccated at -20°C [3] [4]. |
You can use the following experimental workflows to empirically test the stability of this compound under various conditions in your lab.
This protocol helps identify conditions under which this compound is most susceptible to hydrolysis.
The following diagram illustrates the logical workflow of this protocol:
This protocol assesses whether preventive measures successfully preserve this compound's biological activity.
Q1: Why does my reconstituted this compound solution lose potency over a few days, even when refrigerated? This is likely due to chemical hydrolysis and/or microbial growth. Ensure you are reconstituting with the correct sterile solvent, creating aliquots to avoid freeze-thaw cycles, and storing at ≤ -20°C. Using bacteriostatic water can inhibit microbial growth [4].
Q2: What is the most reliable delivery method to bypass hydrolysis concerns in vivo? Based on the literature, subcutaneous (SC) or intramuscular (IM) injection is the "gold standard" used in most research. These methods bypass the harsh acidic and enzymatic environment of the gastrointestinal tract, which would otherwise destroy the peptide (first-pass metabolism) [3] [1].
Q3: Are there any advanced formulation strategies being researched for this compound? Yes, though primarily in early stages. Dendrimer-conjugated this compound is being explored to improve cellular penetration and potentially enhance stability. Intranasal delivery is another method studied to leverage the nasal mucosa for absorption, though its bioavailability is lower than injectable routes [1].
The information provided is for research and laboratory use only. This compound is not an FDA-approved drug and is classified as an experimental research chemical. Its safety profile for human use is not fully established [3] [2].
| Experimental Model | Effective Concentration | Treatment Duration | Key Observed Effect | Source |
|---|---|---|---|---|
| Mouse oocytes (in vitro) | 0.1 mM | 6h, 12h, 24h | Reduced ROS, decreased spindle defects, reduced apoptosis. Higher concentrations (1-2 mM) were ineffective. [1] | |
| Human breast cancer cell lines (21NT, BT474) | 0.1 - 1.0 µg/mL | 4 days (daily treatment) | Dose-dependent telomere length extension. [2] | |
| Human normal fibroblast (IBR.3) & epithelial (HMEC) cells | 1.0 µg/mL | 3 weeks (daily treatment) | Telomere length extension via telomerase upregulation. [2] | |
| Pigmented & retinal epithelial rat cells | 10 ng/mL | 28 days | Induced active cell proliferation (not the highest concentration tested). [3] |
To replicate key findings, here are the methodologies from the literature.
This protocol is designed to evaluate Epitalon's protective effects against aging-related damage in oocytes.
This protocol outlines the treatment of human cells to study this compound's effects on telomere maintenance.
The following diagram outlines a general decision-making workflow for determining the optimal concentration of this compound in a new experimental system, based on the approaches used in the cited research.
Q1: Why was a higher concentration (1-2 mM) ineffective or detrimental in the oocyte study, while lower doses worked? [1]
Q2: My cell model is not listed. What is a safe starting concentration for in vitro work?
Q3: How should I prepare and store my this compound stock solution?
| Form | Recommended Storage Temperature | Expected Shelf Life | Key Considerations |
|---|---|---|---|
| Lyophilized (Powder) | -20°C or lower (-80°C ideal) [1] | Several years (2-5+ years) [1] | Must be kept dry and protected from light [1]. |
| Reconstituted (Solution) | 2°C to 8°C (refrigerator) [2] | Several days to a few weeks [2] | Stability varies; aliquot to avoid repeated freeze-thaw cycles [1] [2]. |
| Reconstituted (Solution) | -20°C (frozen) [1] [2] | Several months to a year or more [1] [2] | Freezing in small, single-use aliquots is highly recommended [1]. |
Understanding the factors that cause degradation is crucial for maintaining Epitalon's efficacy.
You can identify potential degradation through visual and physical clues:
Adhering to the following protocols will maximize this compound's stability and experimental reproducibility.
Lyophilized Powder Storage:
Reconstitution & Solution Handling:
For a rigorous study, you can implement the following workflow to monitor this compound stability under your specific conditions.
Q1: What is the maximum amount of time I can leave reconstituted this compound in the fridge? A: There is no universal expiration date. When stored at 2-8°C, most reconstituted peptides remain stable for several days to a few weeks [2]. For any critical, reproducible work, using frozen aliquots is strongly advised over relying on a refrigerated solution for more than a week.
Q2: Can I refreeze a reconstituted peptide after it has been thawed? A: It is not recommended. Each freeze-thaw cycle stresses the peptide and can lead to degradation and aggregation [1]. The best practice is to aliquot the reconstituted solution into single-use volumes before the initial freeze.
Q3: My lyophilized this compound powder has become clumpy. Is it still usable? A: Clumping is a sign of moisture absorption, which may have initiated degradation [1]. While it may still retain some activity, its potency is likely compromised. For quantitative experiments, it is best to discard the compromised vial and use a new, properly stored one.
Q4: Are there any peptide-specific stability data for this compound? A: The available literature extensively covers the biological effects of this compound but provides less specific data on its detailed physicochemical stability and degradation kinetics under various conditions [3] [4] [5]. The guidelines here are based on general peptide chemistry principles and should be validated in your specific experimental context.
The table below summarizes the reported injection site reactions and recommended management actions based on current literature.
| Reported Reaction | Clinical Presentation | Recommended Management Actions | Level of Evidence |
|---|---|---|---|
| Localized Irritation [1] [2] [3] | Redness, swelling, itching, or discomfort at the injection site. | Generally mild and self-resolving. Apply symptomatic care (e.g., cool compress). Ensure aseptic technique to prevent infection. | Anecdotal / Preclinical data |
| Injection Site Pain [1] | Localized pain or discomfort during or after administration. | Use proper injection technique. Rotate injection sites systematically (e.g., abdomen, thighs). | Anecdotal / Preclinical data |
To ensure experimental integrity and subject welfare, adhere to the following protocols:
The following workflow outlines the standard procedure for administering this compound and assessing injection sites, incorporating these mitigation strategies.
Q1: What is the incidence rate of injection site reactions with this compound? A1: Quantitative incidence data from large-scale human trials is not available. The descriptions are generalized, stating that "some users may experience" these reactions, and they are typically mild and transient [1] [2] [3].
Q2: Are there any known long-term complications from repeated this compound injections? A2: There is a recognized lack of long-term safety data in humans. While animal studies suggest a favorable safety profile, the risk of unknown adverse effects, especially with prolonged use, cannot be ruled out [4] [5]. Meticulous site rotation and documentation are critical.
Q3: How should a severe or worsening injection site reaction be handled? A3: The available literature does not describe severe reactions. However, any reaction that is severe, worsening, or shows signs of infection (e.g., increasing redness, warmth, pus, fever) should be considered a serious adverse event. The experiment should be paused for that subject, and immediate medical evaluation must be sought.
Q4: What is the recommended dosing and cycling to minimize adverse effects? A4: Research protocols commonly use low, cyclical dosing, such as 5-10 mg per day for 10-20 consecutive days, repeated no more than once or twice per year. It is noted that higher doses do not necessarily increase benefits and may add unnecessary risk [1].
Epitalon acts as a regulatory signal to the pineal gland, the body's primary timekeeper. It helps restore youthful patterns of melatonin secretion without acting as a direct hormone replacement [1] [2]. The effect is more of a long-term "reset" of the circadian clock rather than an immediate, acute response [1].
The diagram below illustrates the signaling pathway and experimental workflow for investigating this compound's effects on circadian rhythm.
Diagram: this compound Circadian Pathway & Assay Timeline. SC=Subcutaneous, IM=Intramuscular. [3] [1] [2]
Key molecular changes include upregulation of the AANAT enzyme and pCREB transcription factor, which are crucial for melatonin synthesis [3]. These changes can be detected in vitro within hours, but systemic circadian rhythm restoration in vivo typically aligns with the 10-20 day administration period [3] [4].
Standard research dosing and cycling protocols from published studies are summarized in the table below.
| Parameter | Standard Protocol | Alternative/Long-Term Protocol |
|---|---|---|
| Typical Dose | 5–10 mg per day [1] [5] | Up to 50 mg/day tested, with no superior benefits shown [5]. |
| Administration | Subcutaneous (SC) or Intramuscular (IM) injection [1] [5]. | Intranasal (for CNS targeting); Oral form has low bioavailability [2] [5]. |
| Cycle Duration | 10 to 20 consecutive days [1] [5]. | - |
| Cycle Frequency | Cycle is completed and then stopped. Effects persist after administration ceases [1]. | Cycle can be repeated once or twice per year for long-term studies [1] [5]. |
Observation: No change in melatonin secretion in vitro.
Observation: Effects are more pronounced in aged specimens.
Observation: Variable gene expression response.
Q1: What is the safety profile of Epitalon based on current research? this compound is generally reported to be well-tolerated in existing small-scale studies. Documented side effects are typically mild and may include temporary injection site reactions (redness, itching) and initial sleep pattern changes as the peptide influences circadian rhythm [1]. The most significant risk stems from the unknown long-term safety and potential for unstudied hormonal or metabolic shifts with prolonged use [1].
Q2: Are there any known contraindications for this compound use? As an experimental peptide, formal contraindications have not been established. However, researchers should exercise extreme caution due to the lack of large-scale toxicology data and the unknown effects of its various stereoisomers. Only the all-L form (natural configuration) has been studied; other forms carry untested risks [2].
Q3: What is the recommended dosing protocol for research? Research predominantly uses low-dose, cyclical protocols [1]. The table below summarizes standard and alternative dosing methods.
| Parameter | Standard Research Protocol (Injectable) | Alternative Methods |
|---|---|---|
| Dosage | 5–10 mg per day [1] | Nasal spray: 10–20 mg/day (divided doses) [1]. |
| Route | Subcutaneous (SC) or Intramuscular (IM) injection [1]. | Intranasal, Parabulbar (for retinal studies) [2]. |
| Duration | 10–20 consecutive days [1]. | Varies by study design. |
| Cycling | Once or twice per year (every 6–12 months) [1]. | Not standardized. |
| Bioavailability Note | Considered the "gold standard" for reliable systemic absorption [1]. | Oral administration has low bioavailability and is not recommended. Nasal and other routes have limited evidence [1]. |
Q4: Why is continuous use of this compound not recommended? this compound acts as a regulatory signal to "reset" cellular mechanisms like telomerase activity and melatonin secretion. Once these pathways are activated, continuous dosing has not been shown to improve outcomes and may introduce unnecessary risks by overstimulating these pathways [1]. The cyclical approach is sufficient to trigger lasting changes.
Q5: Which population has shown the greatest response in studies? Most research has focused on elderly populations, as they experience the most significant age-related declines in melatonin secretion and telomere length, making them the most responsive group [1]. There is little evidence supporting benefits in younger subjects with intact regulatory systems [1].
For researchers designing experiments, here are methodologies and findings from key studies.
A 2020 study investigated the effect of this compound on neuronal differentiation in human gingival mesenchymal stem cells (hGMSCs) [3].
The table below summarizes this compound's effects across different biological systems as observed in various studies.
| Biological System / Process | Observed Effect of this compound | Research Model |
|---|---|---|
| Telomere Maintenance | Activates telomerase, supports telomere length maintenance [2]. | Human cells [2]. |
| Neuronal Differentiation | Increases synthesis and mRNA expression of Nestin, GAP43, β-Tubulin III, and Doublecortin [3]. | Human gingival mesenchymal stem cells (hGMSCs) [3]. |
| Circadian Rhythm | Stimulates melatonin synthesis, restores circadian rhythm, influences clock genes [1] [2]. | Pinealocyte cultures, human trials [1] [2]. |
| Immune Function | Rebalances T-cell ratios, upregulates interleukin-2 (IL-2) mRNA levels [2]. | Murine splenocytes, aged tissues [2]. |
| Antioxidant Defense | Upregulates key antioxidant enzymes, reduces oxidative stress markers [2]. | Various cell lines and tissues [2]. |
| Visual System | Induces active proliferation of pigmented and retinal epithelial cells [4]. | Rat retinal cells [4]. |
The following diagrams illustrate this compound's multi-pathway mechanism of action and a proposed experimental workflow for assessing its effects, generated using Graphviz per your specifications.
Diagram Title: this compound's Multi-Pathway Anti-Aging Mechanisms
Diagram Title: Proposed Workflow for this compound Experimental Research
Epitalon, a synthetic tetrapeptide with the sequence Ala-Glu-Asp-Gly (AEDG), requires high purity for reliable research results [1] [2]. Purity verification typically involves several analytical techniques summarized in the table below.
| Method | Primary Purpose | Key Measurable Outputs | Common Stationary Phases |
|---|---|---|---|
| Reversed-Phase (RP)-HPLC | Purity analysis, quantification of main peak, identification of impurities [3]. | Purity percentage, impurity profile, retention time [4]. | C18, C8, Biphenyl [5]. |
| Mass Spectrometry (MS) | Confirm molecular weight and identity; characterize impurities [3]. | Molecular weight confirmation, structural elucidation. | - |
| Amino Acid Analysis (AAA) | Quantitatively determine amino acid composition after hydrolysis [3]. | Molar ratios of Ala, Glu, Asp, Gly. | - |
The typical workflow for purity verification is a multi-step process:
This is the cornerstone method for quantifying peptide purity [3].
(Area of Main Peak / Total Area of All Peaks) * 100% [4].Here are common issues and solutions for this compound analysis:
Q1: Why is my HPLC peak broad or asymmetric?
Q2: How can I improve the separation of this compound from its close-eluting impurities?
Q3: Where can I find reference data for this compound purity?
Q4: The calculated purity is low. What are potential causes?
Use the following flowchart to diagnose low purity results:
This compound is classified as an experimental research peptide and is not approved as a drug or dietary supplement by the FDA, EMA, or other major regulatory bodies [6]. Its use is restricted to controlled laboratory research settings.
The table below summarizes the key findings from the search regarding Epitalon's configuration and the state of research on its stereoisomers.
| Aspect | Key Finding | Reference |
|---|---|---|
| Natural Configuration | Composed of L-amino acids: Ala-Glu-Asp-Gly (AEDG) [1] [2]. | - |
| Studied Form | Only the all-L form (natural configuration) has been studied for biological activity [2]. | - |
| Stereoisomer Concerns | The peptide has 8 possible stereoisomers; effects/toxicity of other forms are untested and unknown [2]. | - |
| Research Status | No comparative studies on different stereoisomers were identified. This is a recognized data gap [2]. | - |
For researchers designing experiments, the lack of stereoisomer data is a major consideration.
FAQ: Which stereoisomer of this compound should I use in my in vitro or in vivo studies?
Troubleshooting Guide: Interpreting Unexpected or Negative Results
To address the data gap, here is a proposed methodology for a comparative study of this compound stereoisomers.
Aim: To evaluate and compare the biological activity and potential cytotoxicity of different this compound stereoisomers. Key Materials:
Workflow Diagram: The high-level logical workflow for this experiment is outlined below.
Detailed Procedures:
Cell Culture and Treatment:
Assessment of Viability and Proliferation (Step B):
Analysis of Differentiation Markers (Steps C & D):
The lack of data on stereoisomers is a critical limitation. To proceed with your research:
Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) studied for its potential geroprotective effects, including telomerase activation and circadian rhythm regulation [1]. Its peptide nature presents a primary challenge: low oral bioavailability due to enzymatic degradation in the gastrointestinal tract [2]. This makes the development of effective alternative delivery systems a key focus of research.
The table below summarizes the key characteristics of different this compound delivery methods based on current scientific literature.
| Delivery Method | Bioavailability & Evidence Level | Key Advantages | Key Challenges & Limitations |
|---|---|---|---|
| Subcutaneous/Intramuscular Injection | High bioavailability; considered the gold standard in research [3] [2]. | Reliable, direct systemic delivery; vast majority of published data uses this method [3]. | Invasive; requires specialized handling and technique; potential for injection site reactions [3]. |
| Intranasal Administration | Moderate potential; limited research shows systemic absorption [3] [2]. | Bypasses first-pass metabolism; potential for direct CNS delivery via olfactory bulb [2]. | Limited clinical data; bioavailability lower than injections; formulation stability is a concern [2]. |
| Oral Administration | Very low bioavailability; not considered effective [3] [2]. | High patient compliance and convenience. | Extensive enzymatic degradation in the gut; little evidence to support clinical benefits [3]. |
| Sublingual Formulations | Anecdotal absorption benefits; minimal published data [3]. | Bypasses digestive system. | No robust scientific studies validate its efficacy; considered experimental. |
| Advanced Systems (e.g., Dendrimers) | Primarily in silico and in vitro data; no human studies [2]. | Nanostructures may improve cell membrane penetration and stability [2]. | Early research stage; not yet viable for real-world or standard lab use. |
For researchers developing these methods, here are protocols distilled from the literature.
This protocol is based on studies investigating neuroendocrine and immune responses [2].
This method is mentioned anecdotally but lacks robust scientific validation [3].
Issue: Low or Inconsistent Bioavailability with Non-Invasive Routes
Issue: Lack of Observed Biological Effect
The following diagrams outline the decision logic for selecting a delivery method and the general workflow for testing a novel this compound formulation.
The table below summarizes the relevant information found in the search results.
| Source Type | Claim / Finding | Methodological Context / Evidence |
|---|---|---|
| Review Article (2025) | Described as a "low-hydrolysable peptide" that "can be taken orally" [1]. | No primary experimental data on hydrolysis provided in the source. |
| Commercial/Review Source (2025) | "Reported in some sources to exhibit resistance to hydrolysis, suggesting potential for oral uptake under specific conditions" [2]. | Acknowledged as anecdotal/potential; most studies use injection. No methodology or primary data cited. |
Since direct evidence is limited, researchers needing to confirm hydrolysis stability can use these standard in vitro and in silico approaches.
This assay tests peptide stability in stomach-like conditions.
The workflow for this experimental protocol is as follows:
Computational tools can provide a preliminary stability assessment.
Q1: Is there conclusive evidence that this compound is resistant to hydrolysis? No. As of the latest publications, there is no conclusive evidence. The claim is primarily based on anecdotal reports or assertions in secondary literature [2] [1]. Direct, methodologically detailed experimental data in peer-reviewed journals is currently lacking.
Q2: Why is the evidence for oral bioavailability so limited if it's "resistant to hydrolysis"? Resistance to hydrolysis is only one factor in oral bioavailability. A peptide must also survive intestinal enzymes, cross the intestinal epithelium, and avoid first-pass liver metabolism. The continued use of injections in research [2] suggests that even if this compound has some stability, achieving reliable systemic concentrations via oral administration remains a significant challenge.
Q3: What is the most reliable delivery method for this compound in research settings? The vast majority of published studies use subcutaneous injection to ensure consistent systemic delivery and biological effect, bypassing the uncertainties of gastrointestinal degradation [2].
The assertion that this compound is hydrolysis-resistant requires rigorous validation. For your work, consider these steps:
Precipitation in cell culture media can often be mistaken for microbial contamination. Once contamination is ruled out, turbidity is typically explained by the precipitation of metals, proteins, and other media components [1] [2]. These precipitates can be harmful to cell health as they may alter the media composition by chelating and removing essential nutrients [1].
The table below outlines the common causes of precipitation relevant to working with peptides and media components.
| Cause Category | Specific Examples & Mechanisms | Potential Impact on Cells & Experiments |
|---|---|---|
| Temperature Shift | High-molecular-weight proteins (or peptides) can denature and fall out of solution during extreme temperature changes, heat inactivation, or repeated freeze-thaw cycles [1]. | Altered media composition; potential denaturation of the active peptide. |
| Water Loss / Evaporation | Evaporation increases the concentration of all media components, leading to crystal formation, particularly at the culture surface [1] [2]. | Hypertonic, toxic environment; reduced nutrient availability. |
| Calcium & Salt Interactions | In serum-free media, CaCl₂ and MgSO₄ can react to form insoluble CaSO₄ crystals. The order of component addition, autoclaving, and pH instability exacerbate this [1] [2]. | Depletion of essential ions; physical scratching of cells. |
| Metal Supplements | Copper, iron, and zinc can form insoluble carbonate, phosphate, or hydroxide precipitates, especially at higher pH (>8) or under oxidative conditions [1] [2]. | Creation of a toxic environment; removal of essential trace metals. |
| Peptide-Specific Issues | Epitalon-specific data is lacking. General peptide issues include: reaching solubility limits in aqueous buffer; interaction with divalent cations (Ca²⁺, Mg²⁺); or instability at neutral/basic pH. | Reduced effective dose; experimental variability; physical artifacts in imaging. |
The following workflow provides a systematic approach to diagnosing and resolving precipitation issues when using this compound in your cell culture experiments. The logic is visualized in the diagram below.
After confirming precipitation, follow these detailed protocols to identify and address the root cause.
Before investigating precipitation, you must confirm the turbidity is not due to biological contamination [2].
If contamination is ruled out, focus on the this compound stock solution and its interaction with the culture environment.
A. This compound Stock Solution
B. Culture Media Environment
C. Handling and Addition Order
I hope this structured guide helps you troubleshoot precipitation in your experiments. It's important to note that the information presented is a best-practice synthesis, as:
To further advance your research, you could:
| Feature | Epitalon | Thymulin |
|---|---|---|
| Basic Description | Synthetic tetrapeptide (Ala-Glu-Asp-Gly), modeled on a bovine pineal gland extract [1] [2]. | A peptide hormone produced by the thymus gland, requires zinc for biological activity [3] [4]. |
| Primary Mechanism of Action | Acts as a multi-pathway geroprotector. Key mechanisms include telomerase activation, epigenetic regulation, and restoration of circadian rhythms via melatonin synthesis [1] [5]. | Acts as a potent immunomodulator. It regulates the maturation, differentiation, and function of T-lymphocytes and reduces pro-inflammatory cytokines [3] [4]. |
| Key Documented Effects | - Telomere Maintenance: Increases telomere length in human cell lines via telomerase upregulation [6].
For researchers, the methodology and outcomes of key experiments are critical for evaluating these peptides.
A 2025 study quantitatively demonstrated this compound's effect on telomere length in both normal and cancer cell lines [6].
This workflow illustrates the key stages of investigating this compound's effects on telomeres in vitro:
A 2000 study investigated the immunomodulatory potential of thymulin in an in vitro model of fetal alveolar epithelial cells [4].
The following diagram outlines the experimental procedure for evaluating Thymulin's anti-inflammatory effects:
The table below summarizes the key quantitative findings from a seminal 2025 study, which offers a direct biomolecular pathway analysis for Epitalon's effects [1] [2] [3].
| Cell Type / Line | Treatment Protocol | Key Quantitative Findings | Proposed Primary Mechanism |
|---|
| Normal Human Cells (Fibroblasts IBR.3, Epithelial HMEC) | 1.0 μg/mL daily for 3 weeks [1] | • Dose-dependent telomere length extension [1] • Upregulation of hTERT mRNA expression [1] • Increased telomerase enzyme activity [1] | Telomerase activation via hTERT upregulation [1] | | Breast Cancer Cells (21NT, BT474) | 0.1, 0.2, 0.5, and 1.0 μg/mL daily for 4 days [1] | • Significant telomere length extension [1] • Activation of ALT (Alternative Lengthening of Telomeres) pathway [1] | ALT activation (telomerase-independent) [1] | | Bovine Cumulus-Oocyte Complexes | Specific concentration not detailed in abstract [4] | • Enhanced telomerase activity (ELISA) [4] • Increased TERT protein expression (Western Blot) [4] • Improved oocyte maturation & embryo development [4] | Telomerase activation [4] |
For fellow researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.
The research indicates that this compound's mechanism depends on the cell type. The following diagram synthesizes the two primary pathways identified in the 2025 study.
When compared to other telomerase-activating compounds like TA-65 (cycloastragenol) and resveratrol, this compound stands out due to the recency and directness of its quantitative evidence, particularly the clear demonstration of the hTERT pathway in normal human cells [1].
For the research community, the data presents a compelling dual nature:
While the 2025 data is significant, several questions remain paramount for clinical translation:
| Proposed Mechanism / Benefit | Experimental Model & Key Findings | Level of Evidence |
|---|---|---|
| Telomere Lengthening & Telomerase Activation [1] [2] | Human Cell Lines: Dose-dependent telomere length extension in normal breast epithelial cells and fibroblasts via hTERT mRNA upregulation and increased telomerase activity [1] [2]. | In Vitro |
| Melatonin Regulation & Sleep Improvement [3] [4] | Human Trial (75 women): 0.5 mg/day increased melatonin synthesis by 160% vs. placebo [4]. Rat Pinealocyte Cells: Increased biomarkers for melatonin synthesis (AANAT, pCREB) [3]. | Human Trial / In Vitro | | Antioxidant & Cell Protective Effects [5] | Mouse Oocytes: 0.1 mM concentration reduced intracellular ROS, decreased spindle defects, and increased mitochondrial membrane potential, protecting against age-related damage [5]. | In Vitro | | Immune Function Modulation [3] | Mouse Splenocytes: Elevated interleukin-2 (IL-2) mRNA levels within 5 hours [3]. Rat Pineal Gland Cultures: Enhanced B-cell marker CD20 expression [3]. | In Vitro | | Tumor Suppression [4] | Rat & Mouse Models: Subcutaneous injections resulted in smaller and fewer tumors compared to control groups [4]. | In Vivo (Animal) | | Lifespan Extension [4] | Mouse Model: Treatment decreased chromosome aberrations and increased the lifespan of the last 10% of survivors by 13.3% [4]. | In Vivo (Animal) |
For researchers, the methodologies from key studies provide a foundation for experimental design.
Telomere Length Analysis in Human Cell Lines [1] [2]:
Protection of Mouse Oocytes from Aging [5]:
The diagram below synthesizes the primary mechanisms of action for this compound as reported in the literature. It highlights its multi-pathway influence on key hallmarks of aging.
I hope this structured overview is helpful for your comparative analysis. The field is evolving rapidly, so keeping abreast of newly published studies will be essential.
Epitalon is proposed to influence aging through multiple biological pathways. The diagram below synthesizes these core mechanisms based on the current research, highlighting its multi-target nature.
The table below summarizes key experimental findings on this compound's effects on longevity and age-related parameters.
| Model Type | Species/Cell Line | Treatment Regimen | Key Findings | Primary Reference |
|---|---|---|---|---|
| In Vitro (Telomere) | Human normal fibroblast (IBR.3) & epithelial (HMEC) cells | 1.0 µg/mL daily for 3 weeks | Telomere length extension via upregulation of hTERT mRNA and telomerase activity. | [1] |
| In Vitro (Telomere) | Human breast cancer cell lines (21NT, BT474) | 0.1-1.0 µg/mL daily for 4 days | Telomere length extension primarily via ALT activation. | [1] |
| In Vivo (Lifespan) | Mice | Not specified in result | 13.3% lifespan extension in the last 10% of survivors; decreased frequency of chromosome aberrations. | [5] |
| In Vivo (Immune) | CBA mouse splenocytes | In vitro treatment | Elevated IL-2 mRNA levels within 5 hours, indicating rapid immune modulation. | [3] [4] |
| In Vivo (Circadian) | Human trial (75 women) | 0.5 mg/day subcutaneously | Increased melatonin synthesis by 160% compared to placebo. | [5] |
| In Vitro (Circadian) | Rat pinealocyte cells | In vitro treatment | Increased AANAT & pCREB, suggesting direct effect on melatonin synthesis. | [3] [4] |
| In Vivo (Tumor) | Rats & Mice | 5 injections/week | Smaller and fewer tumors in cancer-induced models. | [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This recent study detailed the mechanism of telomere length extension in both normal and cancer human cell lines [1].
Older foundational studies in rodents form the basis for this compound's lifespan and tumor suppression claims.
This compound represents a fascinating, multi-mechanism approach to modulating aging processes. Preclinical evidence indicates potential for telomere support, immune modulation, and lifespan extension. However, its differential effects in cancer cells and the lack of robust clinical trial data mean it remains a research-grade compound, not a clinical therapeutic.
Further investigation is needed to fully understand its long-term safety, optimal dosing, and precise mechanisms of action before any clinical application can be considered.
The therapeutic potential of these compounds lies in their distinct biological pathways.
This compound is a synthetic version of a natural pineal gland peptide. Its mechanisms are primarily linked to systemic regulation and genetic stability.
NAD+ is a crucial coenzyme for energy metabolism and cellular repair. Its levels decline with age, and precursors like NR and NMN aim to restore them.
The evidence base for these compounds varies significantly in terms of human data and primary outcomes.
| Aspect | This compound | NAD+ Precursors |
|---|---|---|
| Evidence Rating | Limited human data; considered experimental [1] [2] | Substantial human clinical data available [3] |
| Key Experimental Models | Human fibroblasts, rodents, non-human primates [2] | Rodents, human clinical trials [4] [3] |
| Key Reported Outcomes | Cellular: Telomere lengthening in human cells [2] Systemic: Improved circadian rhythms, immune rebalancing [2] | Human Trials: • ↑ NAD+ in blood (e.g., ~60% with NR) [3] • Improved insulin sensitivity [3] • Improved vascular flexibility [3] | | Sample Experimental Protocols | Human Cells: 0.1-10 µg/mL in culture [2] Human Subcutaneous: 5-10 mg daily for 10-20 days, repeated quarterly [1] | Human Oral: • NR: 500-1000 mg daily [3] • NMN: 250-600 mg daily [4] [3] |
For laboratory research, specific protocols have been utilized.
| Compound | Core Mechanism & Specificity | Key Experimental Models & Findings |
|---|
| Epitalon (AEDG) [1] [2] [3] | Multi-pathway & Gene-Regulatory: Exerts effects via epigenetic modulation, gene expression regulation (e.g., Nrf2 activation), and potentially direct DNA binding. Its action is indirect and system-wide. [4] [2] | In Vitro (ARPE-19 cells): Restored impaired wound healing under high glucose conditions by reducing ROS and inhibiting EMT/fibrosis. [4] In Vitro (Human neuroblastoma NB7 cells): Displayed anti-hypoxic properties, fully preventing the hypoxia-induced decrease in IDE and NEP mRNA levels. [1] [3] | | N-acetylcysteine (NAC) [5] [6] [7] | Direct Precursor & Scavenger: Directly provides cysteine for glutathione (GSH) synthesis, replenishing the body's primary antioxidant. Also acts as a direct scavenger of reactive oxygen species. [6] [7] | In Vitro (RL95-2 cells): Showed a dose-dependent protective effect against H₂O₂-induced cytotoxicity. [5] In Vivo (Chicken model): Significantly reduced oxidative damage (LPO, ROS, PC) in brain mitochondria induced by emesis and increased GSH levels. [6] | | Flavonoids (e.g., Quercetin) [5] [6] [7] | Direct Scavenging & Enzyme Modulation: Potent direct free radical scavengers due to their phenolic structure. Can also modulate the activity of antioxidant enzymes. [5] | In Vitro (RL95-2 cells): Quercetin demonstrated a dose-dependent protective effect against H₂O₂-induced cytotoxicity. [5] In Vivo (Chicken model): Similar to NAC, reduced oxidative stress biomarkers in brain mitochondria and improved mitochondrial function. [6] |
For a rigorous comparison, here are the key methodologies from the cited studies on this compound and the classic antioxidants.
The fundamental difference lies in this compound's indirect, system-level approach versus the direct scavenging or replenishing actions of classic antioxidants. The diagrams below illustrate these distinct pathways.
Figure 1. Comparative Antioxidant Mechanisms: Direct Action vs. System-Level Regulation
This compound's gene-regulatory activity involves specific interactions with nuclear components, a process detailed in the following workflow.
Figure 2. this compound's Gene-Regulatory Mechanism of Action
For research planning, this mechanistic distinction is critical: this compound is a candidate for complex, chronic conditions linked to aging, while classic antioxidants may be more appropriate for models of acute oxidative stress.
| Study Model | Key Finding on Melatonin | Experimental Protocol Summary | Citation |
|---|---|---|---|
| Aged Rhesus Monkeys | Restored diminished nocturnal melatonin secretion to levels closer to those in young monkeys. | Epitalon administered via injection for 10 days; plasma melatonin concentrations measured at different times over a 24-hour period. | [1] |
| Rat Pinealocyte Cells | Increased activity of AANAT (a key enzyme in melatonin synthesis) and the pCREB transcription factor. | Cultured pinealocytes treated with this compound; AANAT and pCREB levels measured via immunohistochemistry. Effects were more prolonged than other peptides. | [2] |
| Isolated Rat Pineal Glands | No direct effect on melatonin secretion from isolated glands, with or without a β-adrenergic agonist. | Perifused pineal glands from young and aged rats were treated with this compound, and melatonin release into the medium was measured. | [2] |
While direct quantitative comparisons are limited, different peptides influence sleep and circadian biology through distinct pathways. The table below contrasts this compound's mechanism with other common peptides.
| Peptide | Primary Stated Benefit | Proposed Mechanism of Action |
|---|---|---|
| This compound | Longevity, circadian rhythm regulation | Regulates the pineal gland, potentially stimulating natural melatonin synthesis and activating telomerase [3] [4] [5]. |
| DSIP | Deep sleep induction | A neuromodulator that supports natural sleep architecture and prolongs deep sleep stages without disrupting REM/NREM cycles [6] [7]. |
| CJC-1295 / Ipamorelin | Muscle growth, recovery | Stimulates the pituitary gland to release growth hormone (GH), which can improve sleep quality [3] [6]. |
| BPC-157 | Gut and tissue repair | Accelerates healing of tendons, ligaments, and the gut; effects on sleep are likely indirect through systemic healing and reducing inflammation [3]. |
For researchers, understanding the experimental approach and theoretical pathway is crucial. The diagram below outlines a common workflow for studying this compound's effects in an in vivo model, and the proposed cellular mechanism based on available evidence.
Based on the available literature, here are key points for researchers considering this compound studies:
| Study Model | Carcinogen/ Cell Type | Epitalon Treatment | Key Quantitative Findings | Reported Outcome & Proposed Mechanism | Source & Year |
|---|
| Rat Colon Cancer Model [1] | 1,2-dimethylhydrazine (DMH) | 0.1 mg/kg, 5x/week, subcutaneously, for 20 weeks | ↓ Tumors per rat: 0.29 (this compound) vs. 0.85 (Control) ↓ Tumor-bearing rats: 21% (this compound) vs. 48% (Control) | Inhibition of carcinogenesis: Reduced tumor incidence and multiplicity. Proposed link to pineal gland function restoration. [1] | Anisimov et al., 2002 | | Mouse Breast Cancer Model [2] | Spontaneous tumors in HER-2/neu transgenic mice | 1 mg/L in drinking water, from age 2 months until death | ↓ Tumor incidence: ~30% (at 15.5 months) ↑ Mean life expectancy: ~13% (from 12.1 to 13.7 months) | Delayed tumor development & increased lifespan: Slowed progression of breast cancer and other age-related pathologies. [2] | Multiple studies cited | | Human Cell Lines (in vitro) [3] [4] | Normal fibroblast & epithelial cells | 1.0 μg/mL daily for 3 weeks | Telomere lengthening in normal cells via telomerase (hTERT) upregulation. | Dual mechanism potential: Telomere extension in normal cells may support genomic stability and healthy aging, a cancer-preventive hypothesis. [3] [4] | PMC, 2025 | | Human Cell Lines (in vitro) [3] [4] | Breast cancer cell lines (21NT, BT474) | 0.1-1.0 μg/mL daily for 4 days | Telomere lengthening in cancer cells via ALT pathway activation. | Potential cancer risk: Activates Alternative Lengthening of Telomeres (ALT) in cancer cells, potentially promoting their survival. [3] [4] | PMC, 2025 |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies from two key papers.
Protocol 1: In Vivo Rat Colon Carcinogenesis Model [1]
Protocol 2: In Vitro Telomere Length Analysis in Human Cells [3]
The proposed mechanisms of this compound's action in the context of cancer and aging involve multiple pathways, which are summarized in the diagram below.
For a professional audience, it is crucial to contextualize these findings within the larger research landscape.
The table below summarizes the key experimental findings and status of this compound based on current research.
| Aspect | Details from Experimental Data |
|---|---|
| Chemical Nature | Synthetic tetrapeptide (Ala-Glu-Asp-Gly); modeled on the natural pineal gland extract Epithalamin [1] [2]. |
| Signature Mechanism | Activates telomerase, leading to telomere elongation in human somatic cells, extending replicative lifespan beyond the Hayflick limit [1] [3]. |
| Key Quantitative Findings | - Telomere Length: Extended proliferative potential of human fetal fibroblasts from 34 passages (control) to beyond 44 passages [3].
For research and development purposes, here is a deeper dive into the experimental evidence and methodologies behind this compound's effects.
Telomere Lengthening and Cell Proliferation: A foundational in vitro study used human fetal fibroblast cell cultures. The treatment group was administered this compound, while the control group was not. The primary endpoint was the number of population doublings (the Hayflick limit). The treated cells continued proliferation beyond the 44th passage, whereas the control group terminated at the 34th passage. Analysis also confirmed that telomere lengths in the treated cells were comparable to those in the original, younger cell culture [3].
Antioxidant Enzyme Activity: An in vivo study on aging rats measured the activity of key antioxidant enzymes in various tissues. The protocol involved administering this compound to the treatment group. Enzyme activities of superoxide dismutase (SOD), glutathione peroxidase, and glutathione-S-transferase were then quantified in the liver and other organs. Results showed a statistically significant increase in the activity of these enzymes in the this compound-treated group compared to the untreated control group [3].
Immune and Circadian Effects in Humans: A human clinical trial involved 75 women to assess the impact on melatonin synthesis. The intervention was a daily subcutaneous dose of 0.5 mg of this compound. Melatonin levels were measured, revealing a 160% increase in the treatment group compared to placebo [4]. Separately, studies on murine splenocytes showed that this compound elevated IL-2 mRNA levels within 5 hours, indicating a rapid immunomodulatory effect [2].
This compound is characterized as a multi-pathway geroprotector, simultaneously targeting several hallmarks of aging. The diagram below synthesizes its core mechanisms based on current research.
This diagram illustrates the multi-pathway geroprotective mechanisms attributed to this compound, from cellular to systemic effects.
A critical assessment for professionals must include the current limitations and potential risks.
However, the absence of direct comparative studies and robust long-term safety data means it remains an experimental compound. For drug development professionals, this compound represents a high-potential but high-risk candidate, necessitating more rigorous preclinical and clinical studies to validate its efficacy and safety relative to other interventions in the geroprotective landscape.
| Peptide | Primary Mechanism of Action | Reported Common Side Effects | Stage of Research & Key Safety Gaps | Key References & Experimental Models |
|---|---|---|---|---|
| Epitalon (Epithalon) | Telomerase activation, melatonin regulation, antioxidant effects, immune modulation (IL-2) [1] [2] [3]. | Generally well-tolerated; mild injection site reactions, sleep pattern changes (vivid dreams), restlessness, headache [4]. | Experimental. Not FDA-approved. Lacks large-scale human safety data, long-term toxicity studies, and immunogenicity risk assessment [2] [5] [3]. | In vitro human cell lines [1] [3], rodent studies [2] [3], small human trials (e.g., 75 women for sleep [2], 162 patients [2]). |
| BPC-157 | Accelerates gut healing, tissue repair, and joint recovery [6]. | Information not specified in search results. | Investigational for injury recovery and chronic inflammation [6]. Safety profile from public databases not available in results. | (Details from search results are limited) |
| Semaglutide | GLP-1 agonist for appetite control and blood sugar regulation [6]. | Information not specified in search results. | FDA-approved for weight loss and type 2 diabetes [6]. Safety data available through FAERS and other pharmacovigilance platforms [7]. | (Details from search results are limited) |
| CJC/Ipamorelin | Stimulates natural growth hormone production [6]. | Information not specified in search results. | Used for hormone support and muscle building [6]. Safety profile from public databases not available in results. | (Details from search results are limited) |
For researchers designing studies, here are methodologies and critical safety considerations for this compound based on the literature.
The majority of research on this compound uses parenteral administration. A typical protocol involves [5] [4]:
The safety profile of this compound must be interpreted with caution due to several key limitations:
The diagram below illustrates the multi-pathway mechanisms through which this compound is proposed to exert its effects, based on preclinical research.
For drug development professionals, the path forward for this compound involves addressing several critical areas:
| Aspect | Epitalon | Conventional Neuroprotective Products / Strategies |
|---|---|---|
| Primary Mechanism | Multi-target: Telomere maintenance, epigenetic regulation, antioxidant, circadian rhythm restoration, immune recalibration [1]. | Typically single-target: e.g., Cholinesterase inhibition or NMDA receptor antagonism [2] [3]. |
| Key Molecular Targets | Telomerase, Pineal gland (melatonin synthesis), Clock genes, IL-2 mRNA, Nrf2 pathway [1] [4] [5]. | AChE, NMDA receptors, CD20 (B-cells), CD52 (lymphocytes) [2] [4]. |
| Stage of Development | Preclinical and early human trials; not FDA-approved; considered an experimental research compound [1] [6] [5]. | Range from FDA-approved drugs (e.g., Ocrelizumab, Glatiramer Acetate) to various clinical and preclinical candidates [4]. |
| Therapeutic Application | Broad-spectrum geroprotector and potential neuroprotector; investigated for age-related decline and specific conditions like retinopathy [7] [1]. | Indication-specific: e.g., Alzheimer's disease, Multiple sclerosis, Parkinson's disease, Stroke [2] [3] [4]. |
| Supporting Data | In vitro, in vivo (rodents, primates), and limited human studies; largely from long-term Russian research [7] [1] [5]. | Large-scale, randomized, placebo-controlled human trials for approved drugs; extensive clinical data [4]. |
This compound's proposed neuroprotection arises from its synergistic effects on several hallmarks of aging and cellular dysfunction. The diagram below illustrates the interconnected signaling pathways through which it is believed to operate.
The experimental evidence for these mechanisms comes from various standardized models:
The current data positions this compound uniquely but also highlights critical gaps:
Epitalon's influence on the immune system is considered part of its broader, systemic anti-aging effects. The immune modulation is not a direct, forceful stimulation but rather a recalibration, particularly observed in aging models.
Thymic peptides are directly responsible for the ontogeny and function of T-cells. Their role is fundamental to establishing a competent and self-tolerant immune system.
To visualize the distinct pathways through which these peptides influence immune function, the following diagram outlines their core mechanisms:
For researchers designing studies, key methodological factors differ between these peptides:
| Aspect | This compound | Thymic Peptides |
|---|---|---|
| Common Experimental Dosing | Cyclical administration is common (e.g., 10-20 days) [7]. Doses in rodent studies often range from 0.1–10 µg/day; human trials typically use 0.5–1 mg/day via subcutaneous injection [2]. | Clinical use often involves longer-term administration to support immune reconstitution, such as after transplantation [6] [4]. |
| Key Research Models | - Aging models (rodents, primates) [2]
Epitalon's systemic effects suggest potential for synergistic use with other compounds. The following table compares it with other peptides and details possible combination rationales.
| Peptide / Compound | Primary Research Focus & Mechanism | Comparison / Combination Rationale with this compound |
|---|---|---|
| NAD+ Boosters (e.g., NR, NMN) | Boosts mitochondrial energy, supports metabolism & DNA repair [1]. Targets mitochondrial dysfunction [2]. | Complementary: NAD+ addresses cellular energy, while this compound addresses genomic stability. A combination could target both energy and genetic aging hallmarks [1]. |
| BPC-157 | Accelerates gut healing, tissue repair, and joint recovery [1]. | Complementary/Synergistic: BPC-157 addresses local tissue injury, while this compound provides systemic anti-aging support. Combination could enhance overall recovery and resilience [1]. |
| Thymulin | Immunomodulation; regulates T-lymphocyte maturation and activity, reduces inflammation [3]. | Synergistic: Both have immunomodulatory and neuroprotective effects. Research suggests co-administration may provide enhanced brain protection and immune regulation [3]. |
| CJC-1295 / Ipamorelin | Stimulates natural growth hormone (GH) production; for muscle building, recovery, anti-aging [1] [4]. | Distinct Pathways: CJC/Ipamorelin acts on the endocrine axis, while this compound works on gene expression and DNA protection. Combination could simultaneously support hormonal health and cellular longevity [1]. |
For research replication and design, here are key experimental details from recent studies.
Telomere Length Extension: A 2025 study treated human breast cancer cell lines (21NT, BT474) and normal epithelial (HMEC) and fibroblast (IBR.3) cells with this compound [5].
Melatonin Synthesis Regulation: A 2013 in vitro study investigated the effect on melatonin synthesis.
The diagrams below illustrate the key experimental workflow for studying this compound and its multifaceted mechanisms of action.
Diagram 1: Generalized experimental workflow for evaluating this compound's effects in a research setting, covering treatment, sample collection, and key analytical endpoints.
Diagram 2: this compound's multi-pathway mechanisms of action. Research indicates it simultaneously targets several core hallmarks of aging, positioning it as a multi-pathway geroprotector [2].